molecular formula C12H13N3OS B6027516 4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine

4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine

Cat. No.: B6027516
M. Wt: 247.32 g/mol
InChI Key: UHECSNHORITUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in biochemistry, particularly in nucleic acids. This specific compound features an amino group at the 4-position, a hydroxyl group at the 6-position, and a 3-methylphenylmethylthio group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable pyrimidine precursor.

    Thioether Formation: The 2-position of the pyrimidine ring is functionalized with a 3-methylphenylmethylthio group through a nucleophilic substitution reaction.

    Amination: The 4-position is then aminated using an appropriate amine source under controlled conditions.

    Hydroxylation: Finally, the 6-position is hydroxylated to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.

    Reduction: The amino group at the 4-position can be reduced to form an amine.

    Substitution: The thioether group at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-Amino-2-(3-methylphenylmethylthio)-6-ketopryimidine.

    Reduction: Formation of 4-Amino-2-(3-methylphenylmethylthio)-6-aminopyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving pyrimidine metabolism. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The thioether group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(phenylmethylthio)-6-hydroxypyrimidine: Lacks the methyl group on the phenyl ring.

    4-Amino-2-(3-methylphenylthio)-6-hydroxypyrimidine: Lacks the methylene bridge between the phenyl ring and the thioether group.

    4-Amino-2-(3-methylphenylmethylthio)-5-hydroxypyrimidine: Hydroxyl group at the 5-position instead of the 6-position.

Uniqueness

The presence of the 3-methylphenylmethylthio group at the 2-position and the hydroxyl group at the 6-position makes 4-Amino-2-(3-methylphenylmethylthio)-6-hydroxypyrimidine unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-amino-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-3-2-4-9(5-8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHECSNHORITUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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